

Unraveling YJ182: A Deep Dive into its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – November 21, 2025 – The novel compound **YJ182**, a substance of increasing interest within the scientific community, is characterized by a CAS number of 2138961-99-9 and a molecular weight of 565.7 g/mol . This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a foundational understanding of this molecule.

Quantitative Data Summary

To facilitate clear and concise understanding, the fundamental physicochemical data for **YJ182** is presented in the table below.

Property	Value
CAS Number	2138961-99-9
Molecular Weight	565.7 g/mol

This table summarizes the core identifying information for **YJ182**.

Experimental Protocols & Signaling Pathways

Currently, detailed experimental protocols and established signaling pathways for **YJ182** are not publicly available in peer-reviewed literature. As a novel compound, its mechanism of

action, biological targets, and the intracellular cascades it may modulate are still under active investigation. The scientific community eagerly awaits forthcoming research that will undoubtedly shed light on these critical aspects of **YJ182**'s bioactivity.

Future research is anticipated to explore various facets of YJ182, including but not limited to:

- Synthesis and Characterization: Detailed methodologies for the chemical synthesis of YJ182, along with comprehensive characterization using techniques such as NMR, Mass Spectrometry, and X-ray Crystallography.
- In Vitro Biological Assays: A battery of in vitro experiments to identify its primary molecular targets and elucidate its mechanism of action. This would likely involve cell-based assays, enzymatic assays, and binding studies.
- Signaling Pathway Analysis: Once primary targets are identified, further studies will be
 necessary to map the downstream signaling pathways affected by YJ182. This will likely
 involve techniques such as Western blotting, immunoprecipitation, and reporter gene assays.

Logical Workflow for Future Investigation

The logical progression for elucidating the biological role of **YJ182** is outlined in the following workflow diagram. This represents a standard approach in chemical biology and drug discovery for novel compound characterization.

Click to download full resolution via product page

Figure 1. A generalized workflow for the investigation of a novel chemical entity like **YJ182**.

This document will be updated as more information regarding **YJ182** becomes available to the public. The authors encourage researchers to contribute to the growing body of knowledge on this promising new molecule.

• To cite this document: BenchChem. [Unraveling YJ182: A Deep Dive into its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391175#yj182-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com